molecular formula C7H11Br2N3 B13214331 [(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methyl](methyl)amine

[(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methyl](methyl)amine

Cat. No.: B13214331
M. Wt: 296.99 g/mol
InChI Key: GEFMEFMNZIXVSX-UHFFFAOYSA-N
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Description

(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two bromine atoms at the 4 and 5 positions, an ethyl group at the 1 position, and a methylamine group attached to the 2 position of the imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .

Preparation Methods

The synthesis of (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine can be achieved through several synthetic routes. One common method involves the bromination of 1-ethylimidazole followed by the introduction of the methylamine group. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The final step involves the reaction of the brominated intermediate with methylamine under basic conditions .

Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine undergoes various types of chemical reactions, including:

Scientific Research Applications

(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby interfering with their normal function. For example, it may inhibit acetate synthase, affecting the biosynthesis of branched-chain amino acids and disrupting protein synthesis, DNA synthesis, and cell division .

Comparison with Similar Compounds

(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine can be compared with other imidazole derivatives such as:

These comparisons highlight the unique structural features and reactivity of (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C7H11Br2N3

Molecular Weight

296.99 g/mol

IUPAC Name

1-(4,5-dibromo-1-ethylimidazol-2-yl)-N-methylmethanamine

InChI

InChI=1S/C7H11Br2N3/c1-3-12-5(4-10-2)11-6(8)7(12)9/h10H,3-4H2,1-2H3

InChI Key

GEFMEFMNZIXVSX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C1Br)Br)CNC

Origin of Product

United States

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